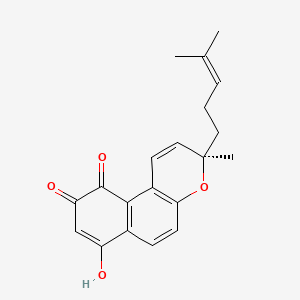

Teretifolione B

Description

Contextualization within Pyranonaphthoquinone Natural Products

Teretifolione B is classified as a pyranonaphthoquinone, a large and diverse family of natural products. researchgate.netclockss.orgresearchgate.net These compounds, also referred to as chromenoquinones, are biosynthesized by a wide array of organisms, including plants and microorganisms. clockss.orgresearchgate.netjst.go.jpjst.go.jp The chemical scaffold of a pyranonaphthoquinone is characterized by a naphthoquinone moiety fused to a pyran ring.

Within this broad family, this compound is more specifically categorized as an angular benzochromene. researchgate.netclockss.orgresearchgate.net This particular structural arrangement is less common and is found in a small group of natural products isolated from plants of the Conospermum and Pentas genera. researchgate.netclockss.orgjst.go.jp this compound exists as a monomer, meaning it is a single molecular unit. clockss.org This distinguishes it from related compounds such as Conocurvone, which is a trimeric pyranonaphthoquinone naturally formed from this compound units. clockss.orgjst.go.jp Other related compounds from this chemical class include Methylthis compound and the Busseihydroquinones. clockss.org

Historical Perspective of this compound Discovery and Early Characterization

The discovery of this compound dates back to 1975, when it was first reported by J. R. Cannon and his colleagues. google.comgoogle.com The compound was isolated from Conospermum teretifolium, a species of shrub endemic to Australia. google.comvulcanchem.comanpsa.org.au The initial publication confirmed the proposed structure of this compound through chemical synthesis; however, it did not provide detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), or Infrared (IR) spectra. google.com

In subsequent years, this compound was re-isolated during bioassay-guided fractionation of extracts from a Conospermum species. researchgate.netgoogle.com This research, aimed at identifying novel antiviral agents, led to the discovery of Conocurvone, a potent anti-HIV active trimer derived from this compound. researchgate.netgoogle.com In these studies, the monomeric this compound itself was found to be devoid of significant anti-HIV activity. google.comgoogle.comd-nb.info These later investigations provided a more thorough characterization of the molecule. The complete assignment of all proton and carbon NMR resonances was achieved through proton-detected heteronuclear correlation experiments. google.com Furthermore, the absolute stereochemistry of the molecule was unambiguously established as (R) via X-ray crystallographic analysis of its p-bromobenzoate derivative. researchgate.netclockss.org

Structure

3D Structure

Properties

CAS No. |

57309-85-0 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione |

InChI |

InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1 |

InChI Key |

ULIRHDIBWMJFFC-HXUWFJFHSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Isolation Methodologies

Advanced Isolation and Purification Strategies

The isolation and purification of Teretifolione B from its natural sources involve sophisticated laboratory techniques designed to separate the compound from a complex mixture of other plant metabolites.

Chromatography is the cornerstone of the purification process for this compound. While specific details of the "improved methods" mentioned in the literature for the isolation of (+)-conocurvone and associated compounds like (+)-teretifolione-B from Conospermum brachyphyllum are not fully detailed in readily available abstracts, the general approach for separating naphthoquinones from plant extracts involves a combination of chromatographic techniques.

A plausible, though not explicitly confirmed for this compound, isolation procedure would likely involve the following steps:

Extraction: The initial step involves the extraction of chemical constituents from the plant material (e.g., roots) using a suitable solvent.

Preliminary Separation: The crude extract is then subjected to preliminary separation techniques, such as solvent partitioning, to group compounds based on their polarity.

Column Chromatography: This is a critical step where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates, leading to their separation.

Further Purification: Fractions containing the compound of interest are often subjected to further rounds of chromatography, potentially using different stationary and mobile phases, to achieve a higher degree of purity. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed at this stage for fine purification.

Maximizing the yield of this compound from the plant material is a key objective in the isolation process. The efficiency of extraction and purification is influenced by several factors, and optimization of these parameters is crucial.

Table 2: Factors Influencing Extraction and Purification Yields of Naphthoquinones

| Parameter | Description |

| Solvent Choice | The selection of an appropriate solvent or solvent system is critical for efficiently extracting the target compound from the plant matrix. |

| Temperature | Extraction temperature can affect both the solubility of the compound and the stability of the molecule. |

| Extraction Time | The duration of the extraction process needs to be optimized to ensure maximum recovery of the compound without significant degradation. |

| pH | The acidity or alkalinity of the extraction medium can influence the chemical form and solubility of the target compound. |

| Chromatographic Conditions | Parameters such as the choice of stationary phase, mobile phase composition, flow rate, and column dimensions are optimized to achieve the best separation and minimize loss of the compound. |

While specific yield data for the extraction and purification of this compound is not extensively reported, the principles of optimizing these parameters are fundamental to natural product chemistry and would be applied to obtain the highest possible quantity of the pure compound.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to Teretifolione B

The biogenesis of this compound is hypothesized to originate from precursors supplied by primary metabolic routes. The core naphtho[2,1-b]pyran-7,10-dione backbone is likely assembled through the convergence of two major pathways. vulcanchem.com

One proposed route involves the Shikimate Pathway , which is responsible for generating aromatic amino acids and other aromatic precursors in plants and microorganisms. vulcanchem.com In this context, the pathway would produce a key intermediate such as chorismic acid, which serves as a foundational building block for one of the rings of the naphthoquinone system. vulcanchem.comcore.ac.uk

Concurrently, the Polyketide Pathway is proposed to construct the remainder of the core structure. vulcanchem.com Specifically, a Type III polyketide synthase is believed to catalyze the condensation of several molecules of malonyl-CoA to form an activated polyketide chain. vulcanchem.comwikipedia.org This chain undergoes intramolecular cyclization and aromatization to yield a phloroglucinol-type ring, a common feature in many secondary metabolites from the Myrtaceae family, which are related to the compounds found in Conospermum. wikipedia.orgchemicalbook.comnih.gov The fusion of the shikimate-derived unit and the polyketide-derived ring would establish the fundamental naphthoquinone skeleton.

Following the assembly of the core, a prenyltransferase reaction is hypothesized to attach the 4-methylpent-3-en-1-yl side chain to the naphthoquinone structure. vulcanchem.com The final steps would involve cyclization and oxidation reactions to form the characteristic pyran ring and dione (B5365651) functionalities of this compound. vulcanchem.com

Enzymatic Transformations in this compound Biogenesis

While specific enzymes responsible for the biosynthesis of this compound in Conospermum species have not yet been isolated and characterized, the proposed pathway implies the involvement of several key enzyme classes. vulcanchem.com The use of enzymes in organic synthesis, known as biocatalysis, highlights their efficiency in performing highly selective transformations. chemrxiv.org

Polyketide Synthase (PKS): A Type III PKS is presumed to be a central enzyme in the pathway. vulcanchem.com These enzymes catalyze the sequential condensation of malonyl-CoA units to form poly-β-keto chains, which are precursors to a wide variety of aromatic compounds, including phloroglucinol (B13840). wikipedia.orgnih.gov

Prenyltransferases: This class of enzymes is crucial for attaching isoprenoid side chains to aromatic cores. vulcanchem.com A specific prenyltransferase would catalyze the alkylation of the naphthoquinone intermediate with a prenyl diphosphate (B83284) donor, likely dimethylallyl pyrophosphate (DMAPP) or a derivative, to form the side chain.

Cyclases: After the attachment of the side chain, one or more cyclase enzymes are likely required to catalyze the formation of the pyran ring. csic.es These enzymes facilitate intramolecular ring-closure reactions, leading to the fused heterocyclic structure of this compound. csic.es

Oxidoreductases: This broad class of enzymes, which includes dehydrogenases and oxidases, would be essential for the final steps of the pathway. They would perform the necessary redox transformations to introduce the ketone functionalities, establishing the 7,10-dione (quinone) system. nih.gov

Intermediates and Related Biogenetic Compounds

The proposed biosynthetic pathway suggests several key intermediates and connects this compound to a larger family of related natural products.

Putative Biosynthetic Intermediates:

Chorismic Acid: An intermediate from the shikimate pathway, serving as a precursor to part of the aromatic core. vulcanchem.comcore.ac.uk

Malonyl-CoA: The primary building block for the polyketide portion of the molecule. wikipedia.orgnih.gov

Phloroglucinol Derivatives: Acylphloroglucinols are common precursors in the biosynthesis of related compounds and likely serve as an early-stage intermediate. chemicalbook.comsci-hub.se

Naphthoquinone Core: A key intermediate formed after the fusion of shikimate and polyketide-derived fragments, prior to prenylation and final modifications.

Related Biogenetic Compounds: this compound belongs to a diverse group of compounds that share common structural motifs and biosynthetic origins.

Phloroglucinols: These compounds are foundational to a vast array of natural products, particularly in the Myrtaceae family. chemicalbook.comresearchgate.net Formylated phloroglucinol compounds (FPCs), such as euglobals, macrocarpals, and sideroxylonals found in Eucalyptus species, are phloroglucinol derivatives often coupled with a terpene moiety, indicating a similar hybrid biogenesis. anu.edu.aufrontiersin.org

Myrtucommulone: Isolated from Myrtaceae, this compound is an acylphloroglucinol derivative, highlighting the common biosynthetic theme within this plant family. nih.gov

Conocurvone: This molecule is a trimeric naphthoquinone derivative isolated from the same Conospermum species as this compound. researchgate.net It is biosynthetically related, with this compound acting as the monomeric precursor for its formation. researchgate.netgoogle.com

Methylthis compound: Also isolated from Conospermum plants, this compound is a methylated analogue of this compound and shares an immediate biosynthetic relationship. researchgate.net

Synthetic Chemistry of Teretifolione B and Analogues

Total Asymetric Synthesis Approaches

The total asymmetric synthesis of Teretifolione B has been achieved through sophisticated strategies that address the challenge of its chiral center. These approaches have been crucial for confirming the absolute stereochemistry of the natural product and for providing access to enantiomerically pure material for biological evaluation. Key to these syntheses have been the strategic application of enzymatic reactions and pericyclic reactions to construct the core structure with high stereocontrol.

A pivotal step in the asymmetric total synthesis of this compound involves the use of enzymatic kinetic resolution to obtain the necessary chiral building blocks. researchgate.net This strategy leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Specifically, the synthesis utilizes the enzymatic asymmetric transesterification of a racemic acetoxychromene precursor. researchgate.net

Table 1: Key Parameters in Enzymatic Kinetic Resolution

| Parameter | Description | Typical Examples |

| Enzyme | Biocatalyst that selectively recognizes one enantiomer. | Candida antarctica lipase (B570770) B (CAL-B), Lipase from Candida rugosa |

| Substrate | Racemic mixture to be resolved. | Racemic acetoxychromene |

| Acyl Donor | Reagent that provides the acyl group for transesterification. | Vinyl acetate, Isopropenyl acetate |

| Solvent | Medium for the enzymatic reaction. | Toluene, Dichloromethane |

The construction of the fundamental benzochromene core of this compound is elegantly achieved through a Diels-Alder reaction. researchgate.net This powerful [4+2] cycloaddition reaction involves the formation of a six-membered ring from a conjugated diene and a dienophile. In the synthesis of this compound, this key transformation involves the reaction of an optically active pyranobenzyne with a substituted furan (B31954). researchgate.net

The pyranobenzyne, a highly reactive intermediate, serves as the dienophile, while the substituted furan acts as the diene. The regioselectivity and stereoselectivity of this reaction are critical for establishing the correct connectivity and stereochemistry of the benzochromene skeleton. The choice of substituents on both the benzyne (B1209423) and the furan can influence the outcome of the cycloaddition. This strategic use of the Diels-Alder reaction provides a convergent and efficient route to the complex core structure of this compound.

The unambiguous determination of the absolute stereochemistry of synthetically prepared this compound is essential to confirm that the correct enantiomer of the natural product has been synthesized. A definitive method for establishing the absolute configuration of a chiral molecule is single-crystal X-ray diffraction analysis.

In the case of this compound, its absolute stereochemistry was confirmed as (R) through the X-ray crystallographic analysis of a crystalline derivative, specifically a p-bromobenzoate derivative. nih.goved.ac.uknih.gov The introduction of a heavy atom, such as bromine, into the molecule facilitates the determination of the absolute configuration by anomalous dispersion. thieme-connect.dersc.org The scattering of X-rays by the heavy atom produces small but measurable differences in the intensities of Friedel pairs of reflections, which allows for the unequivocal assignment of the absolute stereochemistry of the molecule in the crystal lattice. This analytical method provides the ultimate proof of the stereochemical outcome of an asymmetric synthesis.

Semi-Synthetic Transformations

While information on a wide range of semi-synthetic transformations of this compound is not extensively documented in publicly available literature, the principles of natural product modification suggest that its structure is amenable to various chemical alterations. The presence of a hydroxyl group and an aromatic ring system provides reactive sites for derivatization. Potential semi-synthetic modifications could include esterification, etherification, or sulfonation of the hydroxyl group to produce analogues with altered physicochemical properties. nih.govnih.gov Furthermore, the aromatic portion of the molecule could potentially undergo reactions such as electrophilic aromatic substitution, although the existing substitution pattern would direct the position of any new substituents. These types of transformations are commonly employed in medicinal chemistry to explore structure-activity relationships and to optimize the biological activity of lead compounds. nih.gov

Synthesis of Oligomeric Naphthoquinones Incorporating this compound Subunits

The discovery of Conocurvone, a trimeric naphthoquinone with potent anti-HIV activity, has spurred significant interest in the synthesis of oligomeric structures that incorporate this compound as a monomeric subunit. These synthetic efforts aim to understand the structural requirements for antiviral activity and to develop novel therapeutic agents.

The semi-synthesis of Conocurvone from this compound has been successfully accomplished, providing confirmation of the structural relationship between these two natural products. clockss.org One reported semi-synthetic route involves the coupling of deoxythis compound with two equivalents of natural this compound in pyridine (B92270). clockss.org Another approach describes the direct semi-synthesis of Conocurvone from this compound by heating a mixture of this compound and p-toluenesulfonyl chloride in pyridine under a dry air atmosphere. clockss.org

In addition to the synthesis of the natural product itself, considerable research has been dedicated to the preparation of simpler and less lipophilic trimeric naphthoquinone analogues of Conocurvone. publish.csiro.aumonash.edu A general and convenient method for the synthesis of these trimers involves the condensation of 2-hydroxynaphthoquinones with 2,3-dihaloquinones. publish.csiro.au The anti-HIV activity of these synthetic analogues has been evaluated, revealing that the trimeric quinone framework is a crucial structural feature for potent biological activity. nih.gov The exploration of these analogues has provided valuable insights into the structure-activity relationships within this class of compounds and continues to guide the design of new antiviral agents. nih.govmdpi.com

Table 2: Activity of Selected Conocurvone Analogues

| Compound | Modification | Anti-HIV Activity |

| Conocurvone | Natural trimer | Potent |

| Synthetic Trimer 20 | Symmetric trimeric naphthoquinone | Similar to Conocurvone |

| Semi-synthetic Dimer 18 | Dimeric naphthoquinone | Inactive |

| Maleimide Derivative | Central quinone replaced with maleimide | Negligible cellular activity |

Exploration of Synthetic Methodologies for Oligomerization

A comprehensive review of scientific literature did not yield specific studies detailing the exploration of synthetic methodologies for the oligomerization of this compound. This area of its synthetic chemistry appears to be a niche that has not been extensively investigated or reported in publicly available research. Methodologies for the oligomerization of natural products are often highly specific to the monomer's class and reactive functionalities.

Structure-Activity Relationship (SAR) Focused Synthetic Modifications

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not widely documented, extensive research into its core chemical scaffold, the benzopyran (also known as chromene), provides significant insights into how synthetic modifications could influence biological activity. The benzopyran skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govdrugbank.com SAR studies on various benzopyran and chromone (B188151) (benzopyran-4-one) analogues have revealed key structural features that modulate their therapeutic effects, particularly in anti-inflammatory and anticancer applications. nih.govnih.gov

The general approach to SAR involves synthesizing a library of analogues where specific parts of the molecule are systematically modified. For a molecule like this compound, modifications would typically target the aromatic ring, the pyran ring, and its various substituents to probe their effects on biological potency and selectivity.

Research on chromone-based amide derivatives has shown that the nature and position of substituents on the benzopyran nucleus are critical for anti-inflammatory activity. nih.gov A systematic study demonstrated that the introduction of electron-withdrawing groups at specific positions (C-5 and C-8) or electron-donating groups at others (C-6 and C-7) can enhance the inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This suggests that modulating the electronic properties of the aromatic ring of this compound could be a fruitful strategy for optimizing its potential anti-inflammatory effects. One of the most potent compounds in a studied series, compound 5-9 , incorporated these strategic substitutions. nih.gov

| Compound | Modifications on Chromone Nucleus | Biological Activity (NO Inhibition) |

| Ibuprofen (Reference) | - | EC₅₀ = 21.36 ± 1.02 µM |

| Compound 5-9 | Amide functionalization with optimal electron-withdrawing/donating groups | EC₅₀ = 5.33 ± 0.57 µM |

This table presents data on chromone derivatives to illustrate SAR principles relevant to the this compound scaffold. Data sourced from a study on the anti-inflammatory activity of novel chromone amides. nih.gov

In the context of anticancer activity, SAR studies on 4-aryl-4H-chromenes have demonstrated that substitutions on the aryl group at the C-4 position significantly impact cytotoxicity against human cancer cell lines. nih.gov The potency of these compounds was found to be dependent on the type and position of substituents on this phenyl ring. nih.gov For instance, the presence of chloro substituents, particularly in a 2,4-dichloro configuration, resulted in the highest potency against both HepG-2 (liver) and MCF-7 (breast) cancer cell lines. nih.gov In contrast, electron-donating groups like methoxy (B1213986) and methyl tended to diminish the antiproliferative activity. nih.gov

| Analogue Substitution (on C-4 Phenyl Ring) | Cytotoxicity against HepG-2 (IC₅₀ in µM) | Cytotoxicity against MCF-7 (IC₅₀ in µM) |

| 2,4-dichloro | 1.63 | 1.72 |

| 4-chloro | 1.63 | 2.15 |

| 4-fluoro | 2.59 | 3.11 |

| unsubstituted phenyl | 3.65 | 4.96 |

| 4-nitro | 4.88 | 56.41 |

| 4-methyl | 10.14 | 5.33 |

| 4-methoxy | 51.89 | 103.62 |

This table showcases SAR data for a series of 4-aryl-4H-chromene-sulfonamide hybrids, demonstrating the effect of substitution on anticancer activity. Data sourced from a study on chromene-azo sulfonamide hybrids. nih.gov

These findings collectively underscore key principles for SAR-focused modifications of this compound. The electronic character and steric bulk of substituents on the aromatic ring, as well as the nature of functional groups on the pyran ring, are critical determinants of biological activity. Future synthetic efforts to create this compound analogues would likely focus on these positions to enhance potency and selectivity for specific therapeutic targets.

Investigation of Biological Activities and Molecular Interactions

In Vitro Preclinical Assessment of Teretifolione B and Related Structures

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the in vitro biological activities of this compound. While research has been conducted on its synthesis, direct experimental data on its effects in cell-based assays and its influence on cellular pathways remain largely unpublished.

Cell-Based Assays and Functional Evaluations

No specific data from cell-based assays or functional evaluations for this compound are available in the current body of scientific literature.

Mechanistic Studies on Cellular Pathways

There are no published mechanistic studies detailing the effects of this compound on specific cellular pathways.

In Vivo Preclinical Models for Activity Profiling

Consistent with the lack of in vitro data, there is no evidence of in vivo studies involving this compound in the published scientific domain.

Animal Models for Disease Interventions

No studies utilizing animal models to investigate the therapeutic potential of this compound for any disease have been reported.

Pharmacodynamic and Efficacy Studies in Preclinical Models

Information regarding the pharmacodynamic properties and efficacy of this compound in preclinical models is not available.

Analysis of Anti-HIV Activity in Related Compounds (e.g., Conocurvone)

In contrast to this compound, its structural relative, Conocurvone, has been the subject of significant investigation regarding its anti-HIV properties. Conocurvone is a trimeric naphthoquinone isolated from the Australian shrub Conospermum sp. and has demonstrated potent activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov

The primary mechanism of action for Conocurvone's anti-HIV activity is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov HIV integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. By inhibiting this enzyme, Conocurvone and its analogues effectively halt the replication process.

Research into the structure-activity relationship of Conocurvone analogues has been a key area of focus. Synthetic analogues have been developed to improve upon the parent compound's properties, such as its high lipophilicity, which could affect aqueous solubility and bioavailability. nih.govnih.gov Studies on these analogues have further elucidated the structural features necessary for potent anti-HIV activity. The trimeric quinone framework is considered crucial for this biological effect. nih.gov

The anti-HIV activity of Conocurvone and its analogues is typically evaluated using in vitro assays with purified recombinant HIV-1 integrase. These assays measure the ability of the compounds to inhibit the enzymatic activity. Some of these analogues have demonstrated superior or comparable activity to previously reported Conocurvone derivatives. nih.gov

| Compound/Analogue | Target | Activity |

| Conocurvone | HIV-1 Integrase | Potent Inhibitor |

| Trimeric Naphthoquinone Analogues | HIV-1 Integrase | Variable, some with potent inhibitory activity |

It is important to note that while some synthetic analogues show comparable enzyme inhibitory activity to Conocurvone, this does not always translate to cellular anti-HIV activity, highlighting the complexities of drug development. nih.gov

Inhibition of Viral Replication Targets

This compound is structurally related to a class of trimeric pyranonaphthoquinones, such as conocurvone, which have demonstrated anti-HIV activity. acs.org Patent literature suggests that naphthoquinone compounds related to this compound possess antiviral properties, particularly against retroviruses. google.com The core structure is considered important for its biological function, and synthetic studies have been undertaken to create monomeric forms like this compound. acs.org

However, specific data on the direct inhibitory effects of this compound on viral replication targets are not detailed in the available literature. While its association with anti-HIV active compounds is noted, there are no specific studies that delineate its mechanism of action or provide quantitative measures of its efficacy, such as IC50 values against specific viruses.

Evaluation of Analogues for Enhanced Activity

The synthesis of this compound and its analogues, including methylthis compound, has been a subject of chemical research, focusing on methods like the Diels-Alder reaction to construct the core framework. researchgate.net Patent documents also describe the synthesis of novel trimeric naphthoquinone compounds, which are analogues of naturally occurring antiviral compounds and lack chiral centers present in this compound subunits. google.com These synthetic efforts indicate an interest in exploring the structure-activity relationship of this class of compounds. acs.orggoogle.com

Despite the successful synthesis of these analogues, a direct comparative evaluation to determine if these modifications lead to enhanced biological activity over this compound is not present in the reviewed literature. The focus appears to be more on the synthetic chemistry rather than a systematic biological evaluation for enhanced potency.

Exploration of Other Biological Activities (e.g., Antifungal, Antibacterial, Anticancer)

A thorough review of scientific literature did not yield any specific studies investigating the antifungal, antibacterial, or anticancer properties of this compound. Research on the broader family of naphthoquinones shows a wide range of biological activities, but these findings are not specific to this compound. For instance, while some researchers are working on related naphthoquinones and the development of antimicrobial agents, direct testing of this compound is not reported. researchmap.jp Similarly, no data is available on its cytotoxic effects against cancer cell lines.

Mechanistic Elucidation of Pharmacological Targets

Identification of Key Molecular Targets (e.g., Enzymes, Receptors)

Quinones are a class of organic compounds that are widely recognized for their diverse biological activities, which stem from their ability to interact with a multitude of cellular targets. nih.gov Their reactivity makes them potent modulators of biological processes. The primary molecular targets of quinones can be broadly categorized as nucleic acids and proteins. nih.govmdpi.com

Quinones can exert their effects by intercalating with DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cytotoxicity. rug.nl This is a well-established mechanism for several anticancer drugs with a quinone framework. researchgate.net

A significant number of enzymes and receptors have been identified as targets for various quinone derivatives. These include:

Enzymes involved in redox homeostasis: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme that catalyzes the two-electron reduction of quinones. nih.gov This bioactivation can lead to the generation of less reactive hydroquinones, but in some cases, it can also initiate a futile redox cycle.

Signaling pathway components: Quinones can modulate signaling pathways by interacting with proteins such as Kelch-like ECH-associated protein 1 (Keap1) and IκB kinase (IKK), thereby influencing cellular stress responses and inflammation. nih.gov

Metabolic enzymes: Enzymes like cyclooxygenase-2 (COX-2) and various cytochrome P450s are also known to be targeted by certain quinones. nih.gov

Protein sulfhydryl groups: The electrophilic nature of the quinone ring allows for covalent adduction with nucleophilic residues on proteins, particularly the sulfhydryl groups of cysteine. nih.gov This can lead to the inhibition of protein function.

Detailed Investigation of Binding Affinities and Interactions

The interaction of quinones with their molecular targets is multifaceted, involving both non-covalent and covalent binding. The primary mechanisms of interaction are:

Redox Cycling: Quinones can undergo one-electron reduction to form semiquinone radicals, which can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anions. researchgate.net This process, known as redox cycling, can lead to oxidative stress and cellular damage. mdpi.com The continuous generation of ROS is a major contributor to the cytotoxic effects of many quinones. rug.nl

Michael Addition: The α,β-unsaturated carbonyl system present in quinones makes them susceptible to nucleophilic attack through a Michael addition reaction. rug.nl Thiol groups in cysteine residues of proteins and glutathione are common biological nucleophiles that react with quinones, leading to the formation of covalent adducts and subsequent alteration of protein function. researchgate.net

The binding affinity of a quinone for its target is a critical determinant of its biological activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions. For instance, studies on various quinones have shown a wide range of binding affinities for different proteins, which underscores the diversity of their biological effects.

Structure-Activity Relationship (SAR) Studies for Target Specificity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of new therapeutic agents. For quinone-based compounds, SAR studies have provided valuable insights into their mechanisms of action.

Stereochemistry plays a pivotal role in the biological activity of chiral natural products. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, which are themselves chiral. nih.gov This can influence not only the binding affinity but also the metabolic fate and transport of the compound. nih.gov For instance, stereoisomers of a compound can exhibit markedly different biological activities, with one isomer being highly active while the other is inactive or even has an opposing effect. In the case of sennosides A and B, which are stereoisomers, their biological activities are distinct. tubitak.gov.tr

Modifications to the basic quinone scaffold can have profound effects on target engagement and biological activity. SAR studies on various quinone derivatives have revealed several key trends:

Substitution Pattern: The position and nature of substituents on the quinone ring are critical. For example, in a study of various quinone derivatives, naphthoquinones like alkannin and juglone showed significant cytotoxicity against breast cancer cells compared to other types of quinones. tubitak.gov.trnih.gov

Side Chains: The length and composition of side chains can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. beilstein-institut.de

Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the quinone, thereby influencing its propensity for redox cycling and its reactivity as a Michael acceptor. nih.gov

The following table summarizes the cytotoxic effects of selected quinone derivatives on a breast cancer cell line, illustrating the impact of structural diversity on biological activity.

| Compound | Quinone Type | IC50 (µM) on MDA-MB-468 Cells |

| Alkannin | Naphthoquinone | 1.83 ± 0.15 |

| Juglone | Naphthoquinone | 3.51 ± 0.35 |

| Aloe-emodin | Anthraquinone | 13.98 ± 0.98 |

| Hydroquinone | Benzoquinone | 21.01 ± 2.65 |

Data adapted from a study on the cytotoxicity of quinone derivatives. nih.gov

This data clearly indicates that naphthoquinone derivatives, in this particular study, exhibited greater potency against the tested cancer cell line compared to anthraquinone and benzoquinone derivatives. Such SAR data is invaluable for the development of new quinone-based therapeutic agents with improved efficacy and selectivity. researchgate.net

Analytical Methodologies for Research and Characterization

Advanced Characterization Techniques for Stereochemical Analysis

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's biological activity. For complex molecules like Teretifolione B, advanced analytical techniques are indispensable for unambiguously assigning its stereochemical configuration.

X-ray Crystallography: This powerful technique provides a definitive three-dimensional model of a molecule's structure in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of each atom can be determined, thereby establishing the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR provides information on the connectivity of atoms, advanced 2D NMR techniques are essential for stereochemical analysis. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. NOESY experiments detect through-space interactions between protons that are in close proximity, which allows for the determination of their relative stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy: This chiroptical technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for different possible stereoisomers, the absolute stereochemistry can be confidently assigned. This method is particularly useful when suitable crystals for X-ray analysis cannot be obtained.

Future Research Trajectories and Academic Perspectives

Unexplored Biosynthetic Avenues

The biosynthetic pathway of Teretifolione B in its natural source, plants of the Conospermum genus, is not fully understood. clockss.orgjst.go.jp While it is established as a monomeric precursor to the trimeric conocurvone, the enzymatic machinery and specific intermediates involved in its formation are yet to be identified. clockss.orgresearchgate.net Future research could focus on identifying and characterizing the enzymes responsible for constructing the characteristic angular chromenoquinone skeleton. jst.go.jp Such studies might involve transcriptomic and genomic analysis of Conospermum species to identify candidate genes encoding for polyketide synthases, cyclases, and tailoring enzymes. Elucidating this pathway could not only provide fundamental insights into plant secondary metabolism but also open up possibilities for biosynthetic engineering to produce this compound and novel analogues in microbial hosts. epdf.pub

Deeper Pharmacological Target Validation and Mechanism of Action Elucidation

While this compound itself has been reported to be inactive against HIV, unlike its trimer, its other potential biological activities remain underexplored. google.comresearchgate.netontosight.ai Initial reports suggest potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Future pharmacological studies should aim to validate these initial findings in a broader range of robust biological assays. chemistry-chemists.com A critical aspect of this research will be the identification and validation of its molecular targets. conceptlifesciences.comnih.govdrugtargetreview.com Techniques such as affinity-based chemoproteomics, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA®) could be employed to identify the specific proteins that this compound interacts with to exert its biological effects. drughunter.com A thorough understanding of its mechanism of action is a prerequisite for any potential therapeutic development. researchgate.net

Chemoinformatic and Computational Approaches in SAR Studies

Chemoinformatic and computational tools will be indispensable in guiding future research on this compound. amazon.comspringernature.com As a library of analogues is synthesized, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity. oncodesign-services.comnih.gov Molecular modeling and docking studies can be used to predict how this compound and its derivatives bind to potential protein targets, providing insights into the molecular basis of their activity. oncodesign-services.com These computational approaches can help prioritize the synthesis of the most promising analogues, thereby accelerating the drug discovery process and enabling a more rational exploration of the chemical space around the this compound scaffold. nih.govspringernature.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.